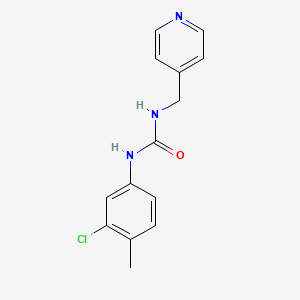
3-(4,5-dimethoxy-2-nitrophenyl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4,5-dimethoxy-2-nitrophenyl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile, also known as DMNB-BzIM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including biochemistry, pharmacology, and materials science.
科学的研究の応用
3-(4,5-dimethoxy-2-nitrophenyl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile has been studied for its potential applications in various fields. In biochemistry, it has been used as a fluorescent probe to detect protein conformational changes. In pharmacology, it has been investigated as a potential drug candidate for the treatment of cancer and bacterial infections. In materials science, it has been explored as a building block for the synthesis of functional materials.
作用機序
The mechanism of action of 3-(4,5-dimethoxy-2-nitrophenyl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile is not fully understood, but it is believed to involve the interaction between the benzimidazole moiety and the target molecule. The nitro group on the phenyl ring may also play a role in the mechanism of action by acting as an electron-withdrawing group.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and bacteria. It has also been shown to bind to proteins and induce conformational changes. In vivo studies have not been conducted yet.
実験室実験の利点と制限
3-(4,5-dimethoxy-2-nitrophenyl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high melting point, which makes it stable at high temperatures. However, its fluorescence properties are sensitive to pH and solvent polarity, which can limit its use in certain experiments. It also has limited solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for the study of 3-(4,5-dimethoxy-2-nitrophenyl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile. In biochemistry, it could be used to study the conformational changes of other proteins and to develop new fluorescent probes. In pharmacology, it could be further investigated as a potential drug candidate for cancer and bacterial infections. In materials science, it could be explored as a building block for the synthesis of new functional materials. Overall, this compound has the potential to contribute to the advancement of various fields of study.
合成法
The synthesis of 3-(4,5-dimethoxy-2-nitrophenyl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile involves the reaction between 6-methyl-2-(2-aminophenyl)benzimidazole and 3-(4,5-dimethoxy-2-nitrophenyl)acrylonitrile in the presence of a catalyst. The resulting product is a yellow crystalline solid with a melting point of 218-220°C. The synthesis method has been optimized to achieve high yields and purity of this compound.
特性
IUPAC Name |
(E)-3-(4,5-dimethoxy-2-nitrophenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4/c1-11-4-5-14-15(6-11)22-19(21-14)13(10-20)7-12-8-17(26-2)18(27-3)9-16(12)23(24)25/h4-9H,1-3H3,(H,21,22)/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQDYNUMIKBFJM-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC(=C(C=C3[N+](=O)[O-])OC)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)/C(=C/C3=CC(=C(C=C3[N+](=O)[O-])OC)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-(2-thienyl)acrylamide](/img/structure/B5463385.png)
![2-({5-[1-(2,4-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5463406.png)
![1-{[(3,4-dichlorobenzyl)thio]acetyl}piperidine](/img/structure/B5463407.png)
![5-benzyl 1-(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl) N-[(benzyloxy)carbonyl]glutamate](/img/structure/B5463411.png)
![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-2-fluorobenzamide](/img/structure/B5463415.png)


![4-(3-phenylpropyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B5463436.png)
![N'-{[(4-methoxyphenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5463440.png)

![N-{[5-(4-chlorophenyl)-2-furyl]methyl}-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5463464.png)
![5-{[(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}pyridine-2-carbonitrile](/img/structure/B5463469.png)
![2-({[4-(3-chlorophenyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B5463471.png)
![N-{3-[(4aS*,8aS*)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]-3-oxopropyl}-N-methylmethanesulfonamide](/img/structure/B5463473.png)
